2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine
Overview
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that features a trifluoromethyl group attached to a naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylating agents under specific reaction conditions, such as the presence of a photocatalyst and visible light .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-(Trifluoromethyl)-quinazoline: Another trifluoromethylated heterocycle with similar applications in pharmaceuticals and materials science.
Trifluoromethylpyridines: Compounds with a trifluoromethyl group attached to a pyridine ring, used in agrochemicals and drug development.
Uniqueness: 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring high stability and reactivity .
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8-2-1-6-3-4-13-5-7(6)14-8/h1-2,13H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEOITUVISETBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703663 | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
794461-85-1, 741737-13-3 | |
Record name | 5,6,7,8-Tetrahydro-2-(trifluoromethyl)-1,7-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=794461-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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